![molecular formula C23H19ClN2O2S B2752620 6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-76-7](/img/structure/B2752620.png)

6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

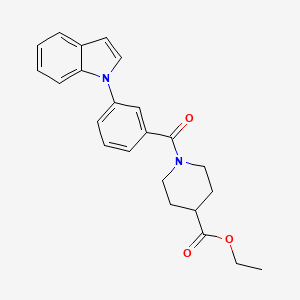

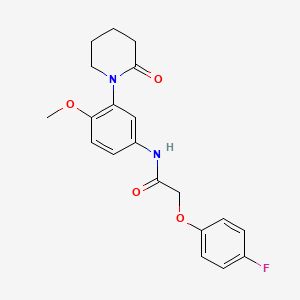

6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one, also known as CMPQ, is a synthetic quinazolinone compound used in scientific research. It is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides, amino acids, and other molecules essential for cell growth and maintenance. CMPQ has been studied for its potential therapeutic applications in cancer and other diseases, such as rheumatoid arthritis, psoriasis, and Crohn's disease.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Quinazolinones, including those with specific substitutions similar to the compound of interest, have been synthesized and evaluated for their biological activities. These activities span across various pharmacological areas such as anti-inflammatory, analgesic, antimicrobial, and antitumor effects. For instance, a study by Manivannan and Chaturvedi (2011) discussed the design, synthesis, and evaluation of 2,3-diaryl quinazolinones as non-ulcerogenic anti-inflammatory agents, highlighting the compound's promising anti-inflammatory activity and its safety compared to traditional NSAIDs like indomethacin (Manivannan & Chaturvedi, 2011). Additionally, Osarodion's work in 2023 on the analgesic activity of certain 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one derivatives also underscores the compound's significant analgesic potential (Osarodion, 2023).

Antitumor and Antimicrobial Applications

Quinazolinone derivatives have shown promise as antitumor agents, with some compounds exhibiting broad-spectrum antitumor activity against various cancer cell lines. Research by Gawad et al. (2010) on 3-substituted quinazolin-4(3H)-ones and their antitumor evaluation through the National Cancer Institute's screening protocol reveals the potential of these compounds as antitumor agents (Gawad et al., 2010). The antimicrobial efficacy of quinazolinone compounds is also notable, as demonstrated by Patel et al. (2010), where certain (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones displayed remarkable antibacterial and antifungal activities (Patel et al., 2010).

Molecular Docking and Structural Analysis

Studies involving molecular docking and structural analysis, such as the work by Wu et al. (2022), provide insights into the interaction mechanisms of quinazolinone derivatives with biological targets. This research sheds light on the potential of these compounds in inhibiting proteins like SHP2, which is crucial for understanding their therapeutic potential (Wu et al., 2022).

Mécanisme D'action

Target of Action

A similar compound, 2-((9h-purin-6-ylthio)methyl)-5-chloro-3-(2-methoxyphenyl)quinazolin-4-one, has been found to interact withPhosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit delta isoform . These enzymes play a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

Based on the targets of the similar compound mentioned above, it can be inferred that this compound might interact with its targets to influence thePhosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is critical for cell survival and growth .

Biochemical Pathways

Given the potential targets, it can be inferred that thePI3K/Akt signaling pathway might be affected . This pathway plays a key role in multiple cellular functions including metabolism, growth, proliferation, survival, transcription and protein synthesis .

Result of Action

Given the potential targets and affected pathway, it can be inferred that this compound might influence cell survival, growth, and proliferation .

Propriétés

IUPAC Name |

6-chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2S/c1-15-5-3-4-6-21(15)26-22(14-29-18-10-8-17(28-2)9-11-18)25-20-12-7-16(24)13-19(20)23(26)27/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLGMCPBBJYFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)

![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)